molecular formula C20H20N2O4 B11392832 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11392832
M. Wt: 352.4 g/mol
InChI Key: LOQYJRNCEYODPP-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide features a chromene-3-carboxamide core substituted with a hybrid furan-pyrrolidine ethyl group.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H20N2O4/c23-19(15-12-14-6-1-2-7-17(14)26-20(15)24)21-13-16(18-8-5-11-25-18)22-9-3-4-10-22/h1-2,5-8,11-12,16H,3-4,9-10,13H2,(H,21,23)

InChI Key

LOQYJRNCEYODPP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the furan and pyrrolidine intermediates, followed by their coupling with the chromene moiety.

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Pyrrolidine Intermediate: Pyrrolidine can be synthesized by the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.

    Coupling Reaction: The furan and pyrrolidine intermediates are then coupled with a chromene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromene moiety can be reduced to form dihydrochromenes.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrochromenes

    Substitution: Substituted pyrrolidines

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Complexity : The target compound’s hybrid furan-pyrrolidine ethyl group may improve binding affinity compared to simpler analogs like N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide.

Core Structure Influence: Chromene-based compounds (e.g., 3A) exhibit enzyme inhibitory activity, while quinoline analogs (e.g., SzR-109) target immune cells, underscoring the core’s role in biological target selection.

Solubility and Bioavailability: The pyrrolidine and diethylamino groups in analogs suggest strategies to enhance solubility, a critical factor for the target compound’s pharmacokinetic optimization.

Biological Activity

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight350.84 g/mol
Molecular FormulaC18H22N2O3
LogP1.9489
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area43.871 Ų

These properties suggest favorable characteristics for biological activity, such as sufficient lipophilicity and the ability to form hydrogen bonds, which are crucial for interaction with biological macromolecules.

Synthesis

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield. Recent studies have demonstrated that incorporating diverse functional groups can enhance biological activity, particularly in anti-inflammatory and antimicrobial assays .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that certain analogs possess Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, MIC values against Staphylococcus aureus and Escherichia coli were reported at concentrations as low as 12.4 µM .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In several assays, it demonstrated greater potency than curcumin, a well-known anti-inflammatory agent. The mechanism appears to involve inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It appears to affect signaling pathways related to inflammation and immune response.
  • Direct Antimicrobial Action : The structure allows interaction with bacterial cell membranes, leading to disruption and cell death.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that derivatives had a significant effect on bacterial growth inhibition, outperforming traditional antibiotics in some cases .
  • Study on Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

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